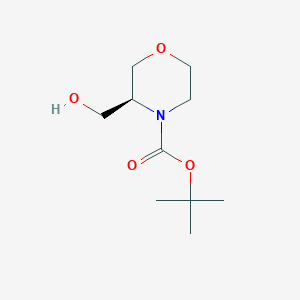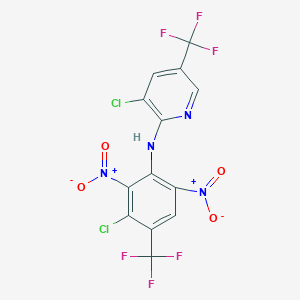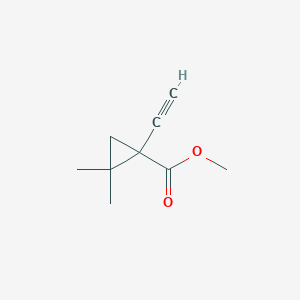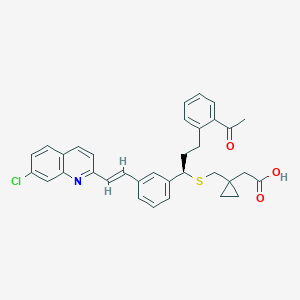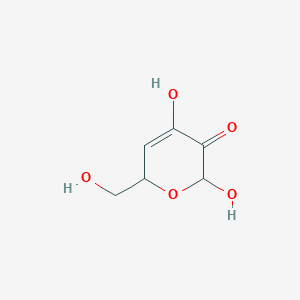
4,6-Dihydroxy-2-(hydroxymethyl)-2H-pyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxy-2-(hydroxymethyl)-2H-pyran-5-one, commonly known as DHP, is a naturally occurring compound found in many fruits and vegetables. It has gained significant attention in scientific research due to its potential health benefits, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of DHP is not fully understood, but it is believed to work by scavenging free radicals and inhibiting the production of inflammatory cytokines. DHP may also activate various signaling pathways in the body, which can help to promote cellular health and reduce oxidative stress.
Biochemical and Physiological Effects:
DHP has been shown to have a number of biochemical and physiological effects in the body. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help to protect against oxidative stress. DHP has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DHP in lab experiments is its natural origin and low toxicity. DHP can be easily synthesized from sucrose, which is a readily available and inexpensive substrate. However, one limitation of using DHP in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on DHP. One area of interest is its potential use as a dietary supplement for the prevention and treatment of various diseases, such as cancer and cardiovascular disease. DHP may also have applications in the food and cosmetic industries, as a natural antioxidant and preservative. Further research is needed to fully understand the mechanism of action and potential health benefits of DHP, as well as its limitations and potential side effects.
Synthesis Methods
DHP can be synthesized through various methods, including the hydrolysis of sucrose, which is a disaccharide composed of glucose and fructose. The hydrolysis process involves the addition of acid or enzyme, which breaks down sucrose into its individual components. The resulting glucose and fructose molecules can then undergo a series of chemical reactions to form DHP.
Scientific Research Applications
DHP has been extensively studied for its potential health benefits. It has been found to possess antioxidant properties, which can help to protect against cellular damage caused by free radicals. DHP has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
properties
CAS RN |
144218-58-6 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
4,6-dihydroxy-2-(hydroxymethyl)-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O5/c7-2-3-1-4(8)5(9)6(10)11-3/h1,3,6-8,10H,2H2 |
InChI Key |
AQIPVFCUWIHXMY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(OC1CO)O)O |
Canonical SMILES |
C1=C(C(=O)C(OC1CO)O)O |
synonyms |
2H-Pyran-3(6H)-one, 2,4-dihydroxy-6-(hydroxymethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









